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Compound of Interest

Compound Name: Potassium fluorosulfate

Cat. No.: B079021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium
fluorosulfate (KSO₃F), a compound of interest in various chemical and pharmaceutical

research areas. This document details the crystallographic parameters, atomic coordinates,

and key bonding information, alongside a thorough experimental protocol for its synthesis and

single-crystal X-ray diffraction analysis.

Crystal Structure and Properties
Potassium fluorosulfate crystallizes in the orthorhombic system, belonging to the Pnma

space group. The crystal structure was first determined by O'Sullivan, Thompson, and Trotter in

1967 and is isostructural with barite (BaSO₄).[1][2] A key feature of the potassium
fluorosulfate crystal structure is the disordered arrangement of the fluorosulfate anion.

Crystallographic Data
The fundamental crystallographic data for potassium fluorosulfate are summarized in the

table below. These parameters define the unit cell and the overall symmetry of the crystal

lattice.
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Parameter Value

Crystal System Orthorhombic

Space Group Pnma

a (Å) 8.62

b (Å) 5.84

c (Å) 7.35

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 369.6

Z 4

Table 1: Crystallographic Data for Potassium Fluorosulfate.[1][2]

Atomic Coordinates and Displacement Parameters
The following table lists the atomic coordinates for each atom in the asymmetric unit of the

potassium fluorosulfate crystal structure. Due to the disorder of the fluorosulfate anion, the

oxygen and fluorine atoms are distributed over several positions with partial occupancy.

Atom
Wyckoff
Site

x y z Occupancy

K 4c 0.188 0.250 0.165 1

S 4c 0.062 0.250 0.685 1

O(1) 4c 0.075 0.250 0.490 0.5

O(2) 8d 0.175 0.050 0.750 0.5

F 4c -0.100 0.250 0.720 0.5
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Table 2: Atomic Coordinates for Potassium Fluorosulfate.

Selected Bond Lengths and Angles
The interatomic distances and angles provide insight into the bonding environment within the

potassium fluorosulfate crystal. The S-O and S-F bond lengths are consistent with a

tetrahedral fluorosulfate anion.

Bond Length (Å)

S–O 1.43 ± 0.01

S–F 1.58 ± 0.02

Table 3: Selected Bond Lengths in Potassium Fluorosulfate.[1]

Angle Value (°)

O–S–O 112.9

F–S–O 105.8

Table 4: Selected Bond Angles in Potassium Fluorosulfate.[1]

Experimental Protocols
Synthesis and Crystallization of Potassium
Fluorosulfate
This protocol describes a method for the synthesis of potassium fluorosulfate and the growth

of single crystals suitable for X-ray diffraction analysis.

Materials:

Potassium chloride (KCl)

Fluorosulfuric acid (HSO₃F)
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Anhydrous ether

Procedure:

Synthesis: A stoichiometric amount of finely powdered potassium chloride is slowly added to

an excess of fluorosulfuric acid at a low temperature (e.g., in an ice bath) with constant

stirring. The reaction produces potassium fluorosulfate and hydrogen chloride gas. The

reaction should be carried out in a well-ventilated fume hood. KCl + HSO₃F → KSO₃F + HCl

Isolation: The excess fluorosulfuric acid is removed by vacuum distillation.

Purification: The crude potassium fluorosulfate is washed with anhydrous ether to remove

any remaining impurities and then dried under vacuum.

Crystallization: Single crystals of potassium fluorosulfate can be grown by slow

evaporation of a saturated aqueous solution at room temperature. Alternatively, slow cooling

of a saturated solution in a slightly acidic aqueous medium can also yield high-quality

crystals.

Single-Crystal X-ray Diffraction Analysis
This section outlines the general workflow for the determination of the crystal structure of

potassium fluorosulfate using single-crystal X-ray diffraction.

Methodology:

Crystal Selection and Mounting: A suitable single crystal of potassium fluorosulfate is

selected under a polarizing microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable

X-ray source (e.g., Mo-Kα radiation). The diffraction data are collected at a controlled

temperature, typically room temperature or a low temperature to reduce thermal vibrations.

Data Reduction: The raw diffraction data are processed to correct for various experimental

factors, including Lorentz and polarization effects, and absorption.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods and then refined by full-matrix least-squares on F². The positions of the
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atoms are refined along with their anisotropic displacement parameters. The disordered

model for the fluorosulfate anion is refined with appropriate constraints or restraints.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and crystal structure

analysis of potassium fluorosulfate.
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Experimental Workflow for Potassium Fluorosulfate Crystal Structure Analysis
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Workflow for KSO₃F synthesis and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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